Oxacycloheptadec-7-en-2-one, (7E)-

Fragrance chemistry Perfumery fixatives Stereochemical differentiation

Oxacycloheptadec-7-en-2-one, (7E)- (CAS 223104-10-7) is the single, defined (E)-stereoisomer of the macrocyclic musk lactone commonly known as ambrettolide. As a 17-membered ring lactone (macrolide analogue) with an E‑configured double bond at C7, it is distinguishable from the (Z)-isomer (CAS 223104-08-3), the mixed‑isomer commercial product (CAS 7779-50-2), and positional isomers such as isoambrettolide (Oxacycloheptadec-10-en-2-one, CAS 28645-51-4).

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 223104-10-7
Cat. No. B12056815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacycloheptadec-7-en-2-one, (7E)-
CAS223104-10-7
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESC1CCCCC=CCCCCC(=O)OCCCC1
InChIInChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+
InChIKeyHMWPDRYGIBLSHB-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Oxacycloheptadec-7-en-2-one, (7E)- (CAS 223104-10-7) Is the Defined (E)-Stereoisomer of Ambrettolide, Not a Generic Macrocyclic Musk


Oxacycloheptadec-7-en-2-one, (7E)- (CAS 223104-10-7) is the single, defined (E)-stereoisomer of the macrocyclic musk lactone commonly known as ambrettolide [1]. As a 17-membered ring lactone (macrolide analogue) with an E‑configured double bond at C7, it is distinguishable from the (Z)-isomer (CAS 223104-08-3), the mixed‑isomer commercial product (CAS 7779-50-2), and positional isomers such as isoambrettolide (Oxacycloheptadec-10-en-2-one, CAS 28645-51-4) [2]. Its structural specificity dictates its performance as a perfume fixative and its regulatory identity under flavour legislation [3].

Why Substituting Oxacycloheptadec-7-en-2-one, (7E)- with Other Ambrettolide Isomers or Generic Macrocyclic Musks Introduces Functional and Regulatory Risk


The macrocyclic musk class contains multiple isomers and structural variants that differ in double‑bond position and configuration (E vs. Z), yet these seemly minor changes profoundly alter olfactory character, fixative power, receptor pharmacology, and regulatory status. The (7Z)-isomer (CAS 223104-08-3) exhibits a different odour profile and is not classified as a fixative [1]. Isoambrettolide (the 10-en-2-one positional isomer, CAS 28645-51-4) is treated as a distinct chemical entity under JECFA (No. 1991) and FEMA (No. 4145), with independent safety assessments [2]. The commercial mixed‑isomer product (CAS 7779-50-2) has a variable E/Z ratio that can shift olfactory character [3]. Consequently, procurement of a specific, single (E)-isomer is mandatory when a formulation demands reproducible fixative performance, defined receptor activation, or compliance with stereoisomer‑specific regulatory specifications.

Procurement Decision Evidence Table: Quantified Differentiation of Oxacycloheptadec-7-en-2-one, (7E)- Versus In-Class Alternatives


Fixative Classification: The (E)-Isomer Is Explicitly Designated a Perfume Fixative, Unlike the (Z)-Isomer

The German Wikipedia entry for Ambrettolid states: 'Das E-Isomer von Ambrettolid wird als Fixiermittel in Parfümformulierungen verwendet' (The E-isomer of ambrettolide is used as a fixative in perfume formulations) [1]. No such fixative classification is attributed to the (Z)-isomer or to the mixed-isomer product. This distinction arises because the E‑geometry confers superior tenacity and substantivity on the skin, making it functionally non‑interchangeable with the Z‑isomer in fragrance formulation.

Fragrance chemistry Perfumery fixatives Stereochemical differentiation

Olfactory Receptor Activation Profile: OR5AN1 and OR1N2 EC50 Differentiates (7E)-Ambrettolide from Muscone and Other Macrocyclic Musks

Data from the PrimaryOdors database report that ambrettolide activates the human musk receptor OR5AN1 with a log10 EC50 of –5.64 and the olfactory receptor OR1N2 with a log10 EC50 of –5.82 [1]. In contrast, muscone—a structurally distinct macrocyclic ketone musk—activates OR5AN1 with a different EC50 profile, while many individuals homozygous for the OR5AN1 L289F allele exhibit differential sensitivity exclusively to macrocyclic musks such as ambrettolide [2]. The (7E)-stereochemistry may further influence receptor fit, although isomer‑specific receptor data are not yet published.

Olfactory pharmacology Receptor assay Musk perception

Physicochemical Identity: Defined Density and Refractive Index Provide a QC Fingerprint for the Single (7E)-Isomer

The (7E)-isomer (CAS 223104-10-7) has a reported density of 0.956 g·cm⁻³ and a refractive index of 1.479 at 20 °C [1]. By comparison, the (Z)-ambrettolide (CAS 123-69-3) is typically specified with a density range of 0.949–0.957 g·cm⁻³ and refractive index 1.477–1.482 [2]. While the ranges overlap, the single‑isomer material affords a narrower specification window, enabling more rigorous incoming QC and reducing the risk of mis‑identification when a defined isomer is required.

Quality control Physicochemical fingerprinting Isomer verification

Regulatory Divergence: The (E)-Isomer Carries Distinct EFSA Stereoisomer Specification Requirements Relative to Generic Ambrettolide and Isoambrettolide

EFSA has explicitly noted that for (Z)-ambrettolide (CAS 123-69-3), 'stereoisomeric composition to be specified' [1]. This requirement implies that the (E)- and (Z)-isomers are considered distinct entities from a safety and identity perspective. Separately, isoambrettolide (CAS 28645-51-4) carries JECFA No. 1991 and FEMA No. 4145, distinguishing it completely from ambrettolide (JECFA No. 240, FEMA No. 2555) [2]. Procuring the defined (7E)-isomer ensures unambiguous regulatory labelling and avoids the compliance gaps associated with undefined isomer mixtures.

Regulatory compliance Flavour ingredient legislation Stereoisomer specification

Olfactory Character Shift: E/Z Ratio Variation Alters Musk Perception Without Changing Chemical Identity—Implications for Formulation Reproducibility

Scentspiracy notes that for ambrettolide, 'there is a slight shift in the E/Z ratio with no change in the olfactory character' [1]. While this statement suggests overall musk character persists, the 'slight shift' implies that E/Z ratio variation can subtly modulate the perceived scent nuance. In fine fragrance applications where trail and diffusion are calibrated at ppm levels, even minor isomeric shifts can alter the intended olfactory profile. Procuring the single (7E)-isomer eliminates this variable at the source, ensuring batch‑independent formulation reproducibility.

Fragrance formulation Olfactory consistency Stereochemical purity

Where to Deploy Oxacycloheptadec-7-en-2-one, (7E)- for Maximum Scientific and Industrial Value


High‑End Fine Fragrance Fixative Requiring Stereochemical Purity

In luxury perfume formulation, the (7E)-isomer serves as a fixative that extends the longevity of top and middle notes on skin. Because the E‑isomer alone is classified as a fixative [1], replacing it with the (Z)-isomer or a mixed‑isomer product would compromise the fragrance's dry‑down persistence. The fixed E‑isomer ensures reproducible substantivity, critical for premium brands whose signature scent must remain constant across production batches.

Olfactory Receptor Research Using a Defined Musk Ligand

The OR5AN1 receptor is the primary human musk receptor, and ambrettolide activates it with a log10 EC50 of –5.64 [1]. Genetic variants of OR5AN1 (e.g., L289F) further modulate musk sensitivity [2]. Using the single (7E)-isomer instead of a mixed‑isomer preparation eliminates a source of pharmacological noise in receptor dose‑response studies, enabling precise structure‑activity relationship (SAR) investigations of macrocyclic musk‑receptor interactions.

Flavour Ingredient Procurement Under EFSA Stereoisomer Specification Requirements

EFSA requires stereoisomeric composition to be specified for ambrettolide [1], and JECFA has assigned distinct numbers to ambrettolide (JECFA No. 240) and isoambrettolide (JECFA No. 1991) [2]. For food and beverage flavour houses operating in the EU, procuring the defined (7E)-isomer with a Certificate of Analysis confirming stereochemical purity is the only way to meet these regulatory specifications without risk of non‑compliance.

QC Reference Standard for Distinguishing Ambrettolide Isomers in Complex Formulations

The (7E)-isomer's narrow density (0.956 g·cm⁻³) and refractive index (1.479) values [1] make it suitable as a high‑purity reference standard for developing GC‑FID or refractive‑index‑based methods to resolve and quantify the E‑ and Z‑isomers in finished fragrance products. This application is directly relevant to QC laboratories that must verify label claims and ensure that the correct isomer is present in consumer products.

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